molecular formula C16H28O B13840806 (2E,12Z)-Hexadeca-2,12-dienal

(2E,12Z)-Hexadeca-2,12-dienal

Cat. No.: B13840806
M. Wt: 236.39 g/mol
InChI Key: LONIPGWTNKHADU-YQMRQDNGSA-N
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Description

Contextualization within Chemical Ecology and Entomology Research

In the vast realm of chemical ecology, long-chain unsaturated aldehydes like hexadecadienals are frequently identified as components of insect pheromones, especially in moths (Lepidoptera). scispace.com Research in this area focuses on identifying the precise chemical structures of these pheromones, understanding their biosynthetic pathways, and elucidating their role in reproductive isolation and speciation. dokumen.pub The specificity of these chemical signals is often remarkable, with even minor changes in the position or geometry of the double bonds resulting in a loss of biological activity or attraction of a different species. This high degree of specificity makes the study of individual isomers, such as the theoretical (2E,12Z)-Hexadeca-2,12-dienal, a pertinent area of investigation.

Significance as a Semiochemical in Interspecies Communication

Hexadecadienals are highly significant as semiochemicals, primarily functioning as sex pheromones that mediate mating behavior. scispace.com For instance, the isomer (10E, 12Z)-10,12-hexadecadienal is a well-known sex pheromone component of the silkworm moth, Bombyx mori, and has also been identified in several species of hawk moths. researchgate.netresearchgate.net The presence of a specific blend of isomers is often necessary for successful mate attraction, and this blend can be unique to a species, thus preventing interbreeding. researchgate.net The study of these compounds extends to practical applications in pest management, where synthetic pheromones can be used to monitor and control insect populations. diva-portal.org

Overview of Key Research Paradigms and Theoretical Frameworks

The investigation of hexadecadienals and other insect pheromones follows established research paradigms. The process typically begins with the collection of pheromone gland extracts from virgin female insects, followed by analysis using techniques like gas chromatography coupled with electroantennographic detection (GC-EAD) to identify biologically active components. researchgate.netresearchgate.net Subsequently, mass spectrometry (GC-MS) is employed for structural elucidation. researchgate.netresearchgate.net

A central theoretical framework in this field is the concept of "pheromone channels," where a specific blend of compounds is recognized by specialized olfactory receptor neurons in the male antennae. This intricate system ensures that only males of the same species respond to the female's signal. Research also delves into the genetic basis of pheromone production and reception, exploring how these communication systems evolve. dokumen.pub The synthesis of putative pheromone components is a crucial step for confirming their biological activity through field trials. researchgate.netresearchgate.net

Interactive Data Table: Examples of Biologically Active Hexadecadienal Isomers in Insects

While direct research on this compound as a semiochemical is lacking, a related compound, (2E,13Z)-2,13-octadecadienal, which shares the (2E) configuration, has been identified as a key sex pheromone component in the clearwing moths Macroscelesia japona and Macroscelesia longipes. researchgate.net In M. japona, it is part of a two-component blend with (2E,13Z)-2,13-octadecadien-1-ol. researchgate.net Field tests showed that while the aldehyde alone was attractive to males, a mixture of the two compounds was most effective. researchgate.net This underscores the importance of specific isomers and blend ratios in insect communication.

Interactive Data Table: Pheromone Composition in Macroscelesia Species

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

(2E,12Z)-hexadeca-2,12-dienal

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-5,14-16H,2-3,6-13H2,1H3/b5-4-,15-14+

InChI Key

LONIPGWTNKHADU-YQMRQDNGSA-N

Isomeric SMILES

CCC/C=C\CCCCCCCC/C=C/C=O

Canonical SMILES

CCCC=CCCCCCCCCC=CC=O

Origin of Product

United States

Discovery, Identification, and Biological Activity Elucidation of 2e,12z Hexadeca 2,12 Dienal

Methodological Approaches for Pheromone Identification from Biological Systems

The identification of a volatile chemical signal, such as a pheromone, from a biological system is a meticulous process that combines chemical analysis and behavioral observation. For a compound like (2E,12Z)-Hexadeca-2,12-dienal, researchers would typically begin by collecting volatile compounds from the insect species of interest, often from glands associated with pheromone production or from the air surrounding the organism.

Advanced analytical techniques are then used to separate and identify the individual components of the collected volatile blend. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique, allowing for the separation of compounds and their tentative identification based on their mass spectra. However, the determination of the exact structure, including the geometry of double bonds (E/Z isomerism), often requires more sophisticated methods. For instance, high-performance liquid chromatography (HPLC) can be employed, sometimes after derivatization, to separate isomers that are difficult to resolve by GC. In the study of similar compounds, such as 2,13- and 3,13-octadecadienals in clearwing moths, GC-MS analysis showed isomerization of certain double bonds, whereas HPLC analysis was successful without such alterations nih.govresearchgate.net.

To confirm the identified structure, chemical synthesis of the proposed compound, in this case, this compound, is crucial. The synthesized standard can then be compared to the natural product using various analytical techniques to confirm the identification.

Once a candidate pheromone is identified and synthesized, its biological activity must be confirmed through behavioral bioassays. These assays are designed to determine if the compound elicits a specific, predictable behavioral response in the target organism.

In the laboratory, a common apparatus for studying the response of flying insects to airborne stimuli is the wind tunnel. In a wind tunnel bioassay, the synthesized compound would be released into a controlled airflow, and the upwind flight behavior of the target insect, typically the male in the case of a female-produced sex pheromone, would be observed and quantified. Behaviors such as taking flight, oriented upwind flight, and contact with the pheromone source are recorded.

Field studies are the ultimate test of a pheromone's effectiveness. Traps baited with the synthetic pheromone are placed in the natural habitat of the target species. The number of individuals captured in these traps is compared to the number captured in control traps (unbaited or baited with a different compound). For example, in the study of a clearwing moth, Macroscelesia japona, field evaluations of four synthetic geometric isomers of a 2,13-dienal revealed specific attraction to the lure containing the (2E,13Z)-isomer as the main component nih.govresearchgate.net.

Bioassay Type Objective Typical Metrics
Laboratory Wind TunnelTo observe and quantify close-range orientation behaviors.Percentage of males taking flight, duration of upwind flight, number of source contacts.
Field TrappingTo assess long-range attraction under natural conditions.Number of target insects captured per trap per day.

To investigate the neural basis of pheromone perception, electrophysiological techniques are employed. These methods measure the electrical responses of the insect's antenna to chemical stimuli.

Single Sensillum Recording (SSR) offers a more detailed view by measuring the activity of individual olfactory receptor neurons housed within a single sensillum (a sensory hair on the antenna). This technique allows researchers to determine the specificity of different neurons for the pheromone and its isomers. For instance, some neurons might respond strongly to this compound, while others might be more attuned to different compounds in the pheromone blend. The insect olfactory system is known for its high selectivity, enabling male moths, for example, to distinguish female-produced sex pheromones from structurally similar compounds epa.gov.

Electrophysiological Technique Level of Analysis Information Gained
Electroantennography (EAG)Whole antennaGross sensitivity of the antenna to a specific compound.
Single Sensillum Recording (SSR)Single sensory neuronSpecificity and sensitivity of individual neurons to different compounds.

Species-Specific Attractant and Behavioral Modulating Roles

While there is a lack of specific research identifying this compound as a pheromone for a particular species, the following sections describe the roles such a compound would be expected to play based on our understanding of insect chemical communication.

If this compound were identified as a sex attractant pheromone, it would be expected to elicit a stereotyped sequence of behaviors in the receiving individual, typically the male. This behavioral cascade usually begins with activation and taking flight. The male would then fly upwind, guided by the pheromone plume. As the male gets closer to the source (the female), the concentration of the pheromone increases, triggering landing and courtship behaviors. Each of these steps may be guided by the main pheromone component alone or by a specific blend of compounds.

Pheromones play a critical role in ensuring that mating occurs between individuals of the same species. The specificity of the chemical signal is a key mechanism for reproductive isolation. Closely related species that live in the same area often use chemically similar pheromones. However, small differences in the pheromone blend, such as the ratio of components or the presence of minor compounds, can be sufficient for species recognition.

For a compound like this compound, its specific isomeric configuration is likely crucial. Other geometric isomers of this compound would likely be less attractive or even inhibitory to the target species, thus preventing interspecific mating. The unique chemical signature of a species' pheromone blend acts as a "lock-and-key" mechanism, ensuring that only males of the correct species are attracted to the calling female.

Biosynthetic Pathways and Genetic Regulation of 2e,12z Hexadeca 2,12 Dienal

Elucidation of Precursor Molecules and Fatty Acid Pathways

The biosynthesis of C16 aldehydes like (2E,12Z)-Hexadeca-2,12-dienal originates from primary fatty acid metabolism. researchgate.net The foundational precursor molecule is typically the 16-carbon saturated fatty acid, palmitic acid (as palmitoyl-CoA), which is synthesized de novo from acetyl-CoA. nih.govcapes.gov.br This process begins with the carboxylation of acetyl-CoA to form malonyl-CoA, followed by a series of condensation reactions catalyzed by fatty acid synthase (FAS). nih.gov

In moths such as Heliothis virescens, which produces a similar C16 aldehyde pheromone, biosynthesis can draw from two distinct pools of precursors. lestudium-ias.com The primary route is de novo synthesis, which is rapid and highly regulated. lestudium-ias.com A secondary pathway involves the mobilization of precursor fatty acids stored in glycerolipids, like triacylglycerols, within the pheromone gland. lestudium-ias.com These stored fats can be hydrolyzed to release fatty acids, which are then channeled into the pheromone biosynthetic pathway. lestudium-ias.com

Labeling studies in various moth species have confirmed that palmitic acid is the direct precursor for C16 pheromone components. capes.gov.brslu.se For instance, in Helicoverpa zea, deuterium-labeled palmitic acid is directly converted into (Z)-11-hexadecenal. capes.gov.brnih.gov The general pathway involves desaturation of the fatty acyl-CoA, followed by reduction to an alcohol and subsequent oxidation to the final aldehyde. nih.govpnas.org In some cases, chain-shortening via β-oxidation may occur, although this is more common for producing pheromones with fewer than 16 carbons. slu.senih.gov

Identification and Characterization of Key Enzymes in Biosynthesis

The conversion of a common fatty acid like palmitic acid into a specific unsaturated aldehyde requires the coordinated action of several key enzymes with high substrate specificity. These enzymes are typically expressed at high levels in the pheromone-producing tissues. nih.gov

Desaturases are critical enzymes that introduce double bonds at specific positions in the fatty acyl chain, determining the ultimate structure of the pheromone. nih.govplos.org These enzymes are often divergent from the common metabolic Δ9-desaturases and belong to a unique clade recruited for pheromone biosynthesis. exlibrisgroup.com.cn For a compound like this compound, two separate desaturation steps would be required to form the double bonds at the C2 and C12 positions.

Δ11 and Related Desaturases: In many moth species, a Δ11-desaturase is responsible for creating the initial double bond in C16 precursors. capes.gov.brslu.se For example, the Δ11-desaturase in H. zea acts on palmitoyl-CoA to produce (Z)-11-hexadecenoic acid. capes.gov.brnih.gov Some desaturases exhibit multifunctionality; for example, a single enzyme in the processionary moth (Thaumetopoea pityocampa) can catalyze Δ11 desaturation, acetylenation, and Δ13 desaturation. pnas.org Similarly, a desaturase in Spodoptera exigua displays both Δ11 and Δ12 desaturase activities. nih.gov The formation of the 12Z double bond in this compound likely involves a Δ12-desaturase or a related enzyme acting on a C16 acyl chain.

Formation of the 2E Double Bond: The conjugated double bond at the C2 position with (E) geometry is often formed in the final stages. This can occur through the action of specific desaturases or as part of the reduction/oxidation process. While less common, some pathways involve β-oxidation steps to generate α,β-unsaturation.

Fatty Acyl-CoA Reductases (FARs) are responsible for the reduction of the fatty acyl-CoA intermediate to a fatty alcohol. pnas.org These enzymes are crucial in the terminal steps of the pathway. pnas.orgharvard.edu FARs dedicated to pheromone biosynthesis (pgFARs) form a distinct evolutionary clade and often show high substrate specificity, which helps determine the final pheromone blend. nih.govscienceopen.com In Bombyx mori, the pgFAR shows strong specificity for the precursor of bombykol. pnas.org However, some species possess FARs with broader substrate ranges, allowing for the production of multiple pheromone components from a single enzyme. pnas.org The reduction of the di-unsaturated C16 acyl-CoA precursor of this compound would be catalyzed by such a reductase to yield (2E,12Z)-Hexadeca-2,12-dien-1-ol.

The final step in the biosynthesis of aldehydic pheromones is the oxidation of the fatty alcohol precursor. nih.gov This conversion is typically catalyzed by an alcohol oxidase or a NAD-dependent aldehyde dehydrogenase operating in reverse. mdpi.comresearchgate.net

In several moth species, including Heliothis virescens and Heliothis zea, alcohol oxidase activity has been identified in the pheromone glands. mdpi.com These enzymes are often located in the cuticle and are responsible for converting the primary fatty alcohol into the final aldehyde product. nih.govroyalsocietypublishing.org For this compound, an oxidase would act on the precursor (2E,12Z)-Hexadeca-2,12-dien-1-ol. nih.gov In some biological systems, aldehyde dehydrogenases can also catalyze this step. researchgate.netthegoodscentscompany.com The action of these terminal enzymes is a critical control point, and their specificity ensures the correct functional group is present in the final active molecule. researchgate.net

Transcriptional and Post-Translational Regulation of Biosynthetic Genes

The production of pheromones is tightly regulated to coincide with periods of reproductive activity, such as a specific time of day (circadian rhythm) and developmental stage. nih.gov This control is exerted at both the transcriptional and post-translational levels. pnas.orgusda.gov

Transcriptional Regulation: The genes encoding key biosynthetic enzymes, such as desaturases and FARs, are often specifically and highly expressed in the pheromone gland. nih.govnih.gov Their expression can be regulated by developmental hormones like juvenile hormone (JH) and 20-hydroxyecdysone (B1671079) (20E). usda.gov Furthermore, the expression of some desaturase genes is known to be under the control of circadian clock genes, aligning pheromone production with mating behavior. jst.go.jp In the moth Agrotis segetum, the gene for a Δ11-desaturase was found to be upregulated 84-fold in the pheromone gland compared to other tissues, and its expression pattern followed the circadian rhythm of pheromone production. nih.gov

A key regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN) . usda.gov PBAN is a neurohormone that binds to a G protein-coupled receptor on pheromone gland cells, initiating a signal transduction cascade that stimulates pheromone production. usda.govnih.gov This stimulation can involve increasing the flux of precursors from glycolysis or activating key enzymes. mdpi.comnih.gov

Post-Translational Regulation: Regulation also occurs after protein synthesis. PBAN signaling, for instance, can activate existing enzymes. harvard.edupnas.org In Bombyx mori, while the pgFAR gene is upregulated before adult eclosion, the enzyme's activity is acutely stimulated by PBAN at the post-translational level, likely through phosphorylation or other modifications. pnas.orgnih.gov Additionally, some enzymes, like Δ9-desaturases, have intrinsic motifs in their N-terminal domains that regulate their degradation, providing another layer of control over their abundance and activity. jst.go.jp

Comparative Biosynthesis Across Related Taxa

The biosynthetic pathways for fatty acid-derived pheromones are largely conserved across the Lepidoptera, but species-specificity is achieved through variations in the key enzymes. mdpi.com Comparing these pathways in closely related species provides insight into the evolution of chemical communication.

The primary drivers of pheromone diversity are the desaturases and, to a lesser extent, the FARs. exlibrisgroup.com.cnoup.com Evolution in the desaturase gene family has led to enzymes with different positional and geometric specificities. exlibrisgroup.com.cn For example, within the genus Helicoverpa, H. zea primarily uses a Δ11-desaturase to produce its main pheromone component from palmitic acid. capes.gov.brnih.gov In contrast, the closely related H. assulta predominantly uses a Δ9-desaturase with the same precursor to produce a different main component. capes.gov.brnih.gov This shift in the dominant desaturase activity within the pheromone gland is a key mechanism for reproductive isolation.

Similarly, differences in gene regulation can lead to distinct pheromone blends. In two genera of leafroller moths, Ctenopseustis and Planotortrix, the differential expression of the same Δ10-desaturase gene is associated with the production of different pheromone components in sibling species. plos.orgresearchgate.net The evolution of FARs also contributes to diversity. While some species use a single, broad-specificity FAR, others like Spodoptera employ multiple FARs with different chain-length specificities (e.g., C14-specific vs. C16-specific), allowing for more complex pheromone blends. nih.govscienceopen.com These comparative studies highlight how recruitment and modification of a conserved set of enzymes have driven the vast diversification of pheromone signals in moths. exlibrisgroup.com.cn

Neuroethology and Chemoreception Mechanisms of 2e,12z Hexadeca 2,12 Dienal

Olfactory Receptor Neuron (ORN) Specificity and Tuning

The initial step in the perception of (2E,12Z)-Hexadeca-2,12-dienal involves its interaction with specialized Olfactory Receptor Neurons (ORNs) located in the sensory sensilla of chemosensory appendages, such as the antennae of moths. The specificity of these neurons is paramount for distinguishing this particular aldehyde from a multitude of other airborne molecules.

The response of an ORN is exquisitely sensitive to the molecular structure of the odorant. For aldehyde pheromones, key structural features that determine the activity of their corresponding receptors include the length of the carbon chain, the number and position of double bonds, and the configuration (Z/E) of these bonds.

Research on various moth species has demonstrated that ORNs are often tuned to specific chain lengths and double bond positions. For instance, in some species, ORNs show a peak response to C16 aldehydes, while others are more sensitive to C14 or C18 aldehydes. The positions of the double bonds in this compound, at the 2nd and 12th carbon positions, are critical determinants of its interaction with a specific olfactory receptor. Even minor shifts in these positions can drastically reduce or eliminate the neural response.

Furthermore, the stereochemistry of the double bonds (E for trans and Z for cis) is a crucial factor. The (2E,12Z) configuration of the target compound dictates a precise three-dimensional shape that must be complementary to the binding pocket of its specific receptor. Studies on other lepidopteran pheromones have shown that changing the configuration of a double bond can render a previously active compound completely inactive, or in some cases, even inhibitory.

A summary of key structural features and their influence on receptor activity for aldehyde pheromones is presented in Table 1.

Structural FeatureInfluence on Olfactory Receptor Activity
Carbon Chain Length Determines the overall size and lipophilicity of the molecule, influencing its fit within the receptor's binding pocket. ORNs are typically tuned to a narrow range of chain lengths.
Position of Double Bonds Critically affects the molecule's shape and electron distribution. Receptors are highly specific to the location of unsaturation.
Configuration of Double Bonds (Z/E) Defines the stereochemistry and three-dimensional geometry of the ligand. A precise configuration is often required for optimal receptor activation.
Functional Group (Aldehyde) The aldehyde moiety is essential for interaction with specific amino acid residues within the receptor's binding site, likely through hydrogen bonding or other polar interactions.

The binding of this compound to its olfactory receptor is a dynamic process. Insect olfactory receptors are not the typical G-protein-coupled receptors found in vertebrates; instead, they are ligand-gated ion channels. These receptors are typically heterodimers, consisting of a specific odorant receptor (OR) protein and a highly conserved co-receptor (Orco).

Upon entering the sensillum lymph, the hydrophobic this compound molecule is thought to be solubilized and transported to the ORN dendrite by Odorant-Binding Proteins (OBPs). The OBP-pheromone complex then interacts with the OR-Orco complex. It is hypothesized that the binding of the aldehyde to the specific OR subunit induces a conformational change in the entire receptor complex, leading to the opening of the ion channel. This influx of ions depolarizes the neuron, generating an action potential that is then transmitted to the brain.

Central Nervous System Processing of this compound Signals

Once an ORN is activated by this compound, the neural signal is relayed to the primary olfactory center of the insect brain, the antennal lobe. Here, the information is processed and integrated before being sent to higher brain centers that govern behavior.

The antennal lobe is a highly organized structure composed of distinct spherical neuropils called glomeruli. A fundamental principle of olfactory coding is that all ORNs expressing the same specific olfactory receptor project their axons to the same glomerulus. This creates a "scent map" in the antennal lobe, where each glomerulus is tuned to a specific odorant or a small group of structurally related odorants.

Therefore, it is highly probable that the signals generated by the detection of this compound are transmitted by a specific population of ORNs to a single, identifiable glomerulus within the antennal lobe. In many moth species, pheromones are processed in a specialized region of the antennal lobe known as the macroglomerular complex (MGC), which is often larger in males who use these cues to locate females. It is within this MGC that a glomerulus dedicated to this compound would likely be found.

Within the glomeruli, the axons of the ORNs synapse with two main types of neurons: local interneurons (LNs) and projection neurons (PNs). LNs, which are mostly inhibitory, create a network of connections between different glomeruli, allowing for lateral inhibition and the sharpening of the olfactory signal. PNs then transmit the processed information from the glomeruli to higher brain centers, such as the mushroom bodies and the lateral horn.

In many cases, insect sex pheromones are not single compounds but rather specific blends of several components. The precise ratio of these components is often critical for eliciting a behavioral response. The antennal lobe plays a crucial role in integrating the information from different glomeruli that are activated by the various components of a pheromone blend.

If this compound were a component of a multi-component pheromone, the activation of its specific glomerulus would be processed in conjunction with the activation of other glomeruli corresponding to the other pheromone components. The pattern of activated glomeruli and the relative intensity of their activation would encode the identity and ratio of the blend. PNs that receive input from these specific glomeruli would then fire in a particular pattern, conveying this integrated information to higher brain centers.

This integrated signal ultimately leads to a specific behavioral output. For a male moth, the detection of the correct pheromone blend in the correct ratio would trigger a stereotyped sequence of behaviors, including taking flight, flying upwind in a zigzag pattern to follow the pheromone plume, and attempting to mate upon locating the source.

Modulation of Chemoreceptive Sensitivity by Physiological State

The sensitivity of an organism to chemical cues is not static; it can be modulated by its internal physiological state. Factors such as age, mating status, and circadian rhythms can all influence the responsiveness of the olfactory system to compounds like this compound.

For example, in many moth species, males that have recently mated show a temporary reduction in their sensitivity and behavioral response to the female sex pheromone. This modulation can occur at multiple levels, from the peripheral ORNs to the central processing in the antennal lobe and higher brain centers. Hormonal changes following mating are thought to play a significant role in this plasticity.

Similarly, the time of day can affect pheromone sensitivity. Nocturnal moths are typically most sensitive to sex pheromones during their active period at night. This is often regulated by a circadian clock that influences the expression of olfactory receptors and other components of the signaling pathway.

The physiological state of an organism can therefore act as a filter, determining whether the detection of a compound like this compound will lead to a behavioral response. This ensures that behaviors such as mate-seeking are only initiated at the most appropriate times, maximizing the chances of reproductive success. Research in C. elegans has shown that feeding state, physiological stress, and recent sensory cues can influence the expression of olfactory receptor genes, thereby modulating food-seeking behavior. nih.gov Similar mechanisms are likely at play in the context of pheromone detection in insects.

Ecological and Evolutionary Aspects of 2e,12z Hexadeca 2,12 Dienal Signaling

Role in Intraspecific Communication and Reproductive Strategies

Pheromones are fundamental to the reproductive strategies of many moth species, acting as long-distance attractants for mate location. In moths, females typically release a species-specific pheromone blend to attract males, a process that is crucial for reproductive success ucpress.edunih.govresearchgate.net. The specific components of these blends, including aldehydes like (2E,12Z)-Hexadeca-2,12-dienal, are key to ensuring that communication is directed towards conspecifics, thereby maintaining reproductive isolation between closely related species nih.govdeakin.edu.au.

The reproductive strategy of many moth species involves females "calling" for mates by releasing pheromones during specific periods, often dictated by photoperiod and temperature redalyc.org. The male's ability to detect and orient towards the pheromone plume is a critical aspect of this strategy. For instance, in the peach fruit moth, Carposina sasakii, males exhibit a distinct upwind flight response to the female pheromone, with peak activity occurring several hours into the scotophase (dark period) researchgate.net. While the exact role of this compound in the reproductive behavior of a specific species is not well-documented, its dienal structure is characteristic of moth sex pheromones.

Table 1: Representative Moth Species and Their Documented Mating Behaviors Influenced by Pheromones

SpeciesFamilyMating BehaviorPrimary Pheromone Component(s)
Carposina sasakii (Peach Fruit Moth)CarposinidaeMale upwind flight to calling female(Z)-7-eicosen-11-one, (Z)-7-nonadecen-11-one researchgate.netmdpi.com
Comadia redtenbacheri (Agave Red Worm)CossidaeFemale calling behavior post-emergenceNot explicitly identified in available literature redalyc.orgresearchgate.net
Helicoverpa armigera (Cotton Bollworm)NoctuidaeLong-distance male attraction(Z)-11-hexadecenal, (Z)-9-hexadecenal nih.gov

Note: This table provides examples of pheromone-mediated reproductive strategies in moths. The specific involvement of this compound in these or other species requires further investigation.

Pheromone Blends and Their Impact on Species Specificity

The specificity of pheromone communication is often achieved through unique blends of several chemical compounds, rather than a single molecule. The precise ratio of these components is critical for eliciting a behavioral response in the receiving individual of the same species nih.govdeakin.edu.au. Even subtle changes in the blend can lead to a loss of attraction or, in some cases, attract a different species. This chemical coding is a key mechanism for reproductive isolation nih.gov.

For example, the pheromone blend of the peach fruit moth, Carposina sasakii, has been identified to contain multiple components, including (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one researchgate.netmdpi.com. Field trapping experiments have shown that while one component may be the most attractive, the full blend is often necessary for optimal species-specific communication. The addition or subtraction of minor components can significantly alter the attractiveness of the lure.

The commonality of certain structural motifs in the pheromones of related species, such as the (7Z)-alken-11-ones in the Carposinidae family, suggests a shared evolutionary history wikipedia.org. Species specificity is then achieved by varying the chain length, the position and geometry of double bonds, and the presence of other functional groups, creating a unique chemical signature for each species.

Evolutionary Diversification of Pheromone Structures and Receptor Proteins

The diversity of moth pheromones is a product of evolutionary processes acting on the biosynthetic pathways that produce these molecules, as well as on the receptor proteins that detect them. The evolution of new pheromone signals is thought to occur through gradual shifts in the ratios of existing blend components or through the introduction of novel compounds.

The biosynthesis of fatty acid-derived pheromones, a class to which this compound belongs, involves a series of enzymatic steps, including desaturation and reduction. The evolution of the desaturase and reductase enzymes is a key driver of pheromone diversification. These enzyme families can expand through gene duplication, and the subsequent divergence of these genes can lead to the production of novel pheromone structures nih.gov.

Concurrently, the olfactory receptor proteins in the male antennae must co-evolve to detect these new signals. Pheromone receptors are highly specific, and changes in these receptors are necessary for a male to respond to a novel female pheromone blend. This co-evolutionary process between the signal and the receiver is crucial for the establishment of new communication channels and, ultimately, for speciation nih.govbiorxiv.org. The diversification of pheromone receptors in the genus Helicoverpa highlights how shifts in receptor specificity can contribute to reproductive isolation nih.gov.

Co-evolutionary Dynamics Between Signaling Molecules and Receiver Systems

The tight correlation between a specific pheromone blend and the neural and behavioral response it elicits in a conspecific male is a classic example of co-evolution. This "lock-and-key" mechanism ensures that mating occurs only between individuals of the same species. Any mutation that alters the female's pheromone blend must be accompanied by a corresponding change in the male's receptor system for the communication channel to remain effective biorxiv.org.

This co-evolutionary dynamic is evident in the specificity of pheromone receptors. Studies on various moth species have shown that specific olfactory receptor neurons are tuned to particular components of the pheromone blend. The evolution of these receptor proteins is a critical step in the divergence of species. For instance, research on Helicoverpa species has demonstrated that the functional differentiation of orthologous pheromone receptors plays a significant role in their speciation nih.gov.

The "asymmetric tracking" hypothesis suggests that male preference for a pheromone blend may be broader than the blend produced by females of his own species, potentially allowing for the tracking of evolutionary shifts in the female signal nih.gov. This plasticity in the receiver system could facilitate the evolution of new pheromone blends.

Impact of Environmental Factors on Pheromone Production and Perception

The production and perception of pheromones are not static processes; they can be significantly influenced by various environmental factors. Temperature, for example, can affect the biosynthesis of pheromones in the female and the sensitivity of the male's antennal receptors researchgate.net. In some species, higher temperatures can lead to changes in the ratio of pheromone components, potentially altering the attractiveness of the signal.

Host plant volatiles can also play a crucial role in modulating pheromone communication. In some cases, the presence of certain plant compounds can enhance the male's response to the female pheromone, a phenomenon known as synergism illinois.edu. Conversely, other plant volatiles may inhibit the male's response. These interactions highlight the complex chemical landscape in which insect communication occurs and the need for the signaling system to be robust to environmental noise.

Furthermore, climate change, with its associated increases in temperature and changes in atmospheric composition, poses a potential threat to the stability of pheromone communication systems researchgate.net. Increased temperatures can lead to the degradation of pheromone molecules, reducing their efficacy in the field.

Table 2: Examples of Environmental Factors Influencing Moth Pheromone Communication

Environmental FactorEffect on Pheromone SignalingExample Species
TemperatureCan alter the ratio of pheromone components produced by females and affect male receptor sensitivity. researchgate.netPhthorimaea operculella (Potato Tuberworm Moth)
Host Plant VolatilesCan synergize or inhibit male attraction to female pheromones. illinois.eduVarious cerambycid beetles
PhotoperiodInfluences the timing of female "calling" behavior.Holomelina immaculata

Note: This table provides illustrative examples of environmental influences on pheromone signaling in insects. The specific effects on this compound are not specifically documented.

Advanced Synthetic Methodologies for Research Grade 2e,12z Hexadeca 2,12 Dienal

Stereoselective Synthesis Strategies for E,Z-Dienal Scaffolds

Achieving the distinct (E) and (Z) configurations of the double bonds at the C2 and C12 positions, respectively, is the central challenge in synthesizing (2E,12Z)-Hexadeca-2,12-dienal. The spatial separation of the two alkenes allows for their independent and stereocontrolled formation using a variety of powerful olefination and coupling reactions.

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are foundational methods for alkene synthesis from carbonyl compounds. thieme-connect.delibretexts.org The choice between these methods is often dictated by the desired stereochemical outcome and the nature of the reactants.

For the synthesis of the (2E) double bond, the Horner-Wadsworth-Emmons reaction is typically the preferred method. The HWE reaction involves a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylide used in the classic Wittig reaction. wikipedia.org When using stabilized phosphonate esters (e.g., those with an adjacent ester or phosphonate group), the HWE reaction reliably produces the thermodynamically more stable (E)-alkene with high selectivity. organic-chemistry.org The reaction of an appropriate phosphonate, such as diethyl (2-formyl-ethyl)phosphonate (after protection of the aldehyde), with a long-chain aldehyde would be a viable route to the C2-C3 (E)-alkene.

Conversely, to establish the (12Z) double bond, a non-stabilized Wittig ylide is generally employed. The reaction of an aldehyde with a non-stabilized ylide, such as one derived from an alkyltriphenylphosphonium salt, typically proceeds under kinetic control to favor the formation of the (Z)-alkene. organic-chemistry.orgwikipedia.org This selectivity arises from the geometry of the initial cycloaddition intermediate (an oxaphosphetane). libretexts.org Therefore, reacting an appropriate C12-aldehyde fragment with a butyltriphenylphosphonium ylide would be a standard approach to install the (12Z)-alkene. Modifications of the HWE reaction, such as the Still-Gennari modification using electron-withdrawing bis(trifluoroethyl)phosphonates, also provide excellent selectivity for (Z)-alkenes. mdpi.com

A comparative overview of these olefination strategies is presented below.

ReactionReagent TypeTypical SelectivityKey Features
Wittig Reaction Non-stabilized Ylide (e.g., Alkyl)(Z)-AlkeneKinetically controlled; sensitive to salts and solvents. wikipedia.org
Wittig Reaction Stabilized Ylide (e.g., Ester)(E)-AlkeneThermodynamically controlled; less reactive ylide. organic-chemistry.org
Horner-Wadsworth-Emmons Stabilized Phosphonate Ester(E)-AlkeneHigh E-selectivity; water-soluble phosphate (B84403) byproduct is easily removed. wikipedia.orgorganic-chemistry.org
Still-Gennari HWE Mod. Electron-withdrawing Phosphonate(Z)-AlkeneHigh Z-selectivity; uses reagents like bis(trifluoroethyl)phosphonates. mdpi.com

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for constructing C-C bonds, including the specific olefinic linkages in the target molecule. acs.orgnih.gov Reactions such as the Suzuki, Negishi, and Stille couplings are instrumental in modern synthesis for their high functional group tolerance and stereospecificity.

The Suzuki reaction, which couples an organoboron species with an organohalide, is particularly well-suited for this purpose. organic-chemistry.orgwikipedia.org To form the (2E,12Z)-dienal backbone, a convergent strategy could be employed. For instance, a (Z)-vinyl halide could be coupled with a long-chain terminal alkene containing a boronic acid or ester, or vice-versa. The stereochemistry of the starting vinyl partners is typically retained throughout the catalytic cycle, allowing for precise control over the final product's geometry.

A hypothetical Suzuki coupling approach could involve:

Fragment 1: A C12 fragment containing a (Z)-vinyl iodide.

Fragment 2: A C4 fragment containing a terminal boronic ester and a protected aldehyde function.

The palladium-catalyzed coupling of these two fragments would assemble the C16 backbone, followed by deprotection to reveal the final dienal. The choice of catalyst, ligands, and base is crucial for optimizing the reaction yield and preventing side reactions like isomerization. wikipedia.org Nickel-catalyzed coupling reactions have also emerged as a cost-effective and highly reactive alternative for certain substrates. wikipedia.org

Coupling ReactionNucleophileElectrophileCatalystKey Advantages
Suzuki Organoboron (e.g., boronic acid)Organohalide (I, Br, OTf)Pd or Ni complexHigh stability of reagents; mild reaction conditions. wikipedia.org
Negishi OrganozincOrganohalidePd or Ni complexHigh reactivity of organozinc reagents. acs.org
Stille Organotin (stannane)OrganohalidePd complexExcellent functional group tolerance.

Enantiospecific Synthesis Considerations for Related Analogs

While this compound itself is achiral, the synthesis of chiral analogs, which might be required for structure-activity relationship studies, involves enantiospecific strategies. Introducing a stereocenter, for example, on the aliphatic chain, would require asymmetric synthesis techniques.

Key approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor fragment to direct the stereoselective formation of a new chiral center. rsc.org After the desired stereochemistry is set, the auxiliary is cleaved and removed.

Asymmetric Catalysis: Chiral catalysts can be used to perform enantioselective reactions. For example, an asymmetric reduction of a ketone precursor using a chiral catalyst (e.g., based on Ru or Rh) can generate a chiral alcohol with high enantiomeric excess. scielo.br

Enzymatic Reactions: Enzymes, such as lipases or reductases, can offer exceptional enantio- and regioselectivity. For instance, the enzymatic reduction of a prochiral ketone can provide access to a single enantiomer of a chiral alcohol intermediate. scielo.br

These methods, while not necessary for the parent compound, are essential for exploring the chemical space of related chiral analogs and are a cornerstone of modern pheromone synthesis. scielo.br

Methodological Advancements in Yield Optimization and Impurity Profile Control

Strategies for Yield Optimization and Impurity Control:

Reaction Condition Screening: Systematically optimizing reaction parameters such as catalyst, solvent, temperature, and reaction time is crucial. For instance, in palladium-catalyzed couplings, the choice of ligand can dramatically affect yield and selectivity. diva-portal.orgacs.org

Stereocontrolled Reactions: The most effective way to control stereoisomeric impurities is to use highly stereoselective reactions from the outset. As discussed, the HWE reaction for (E)-alkenes and the Still-Gennari or non-stabilized Wittig reaction for (Z)-alkenes are prime examples. wikipedia.orgwikipedia.orgmdpi.com Using reactions with >95% stereoselectivity significantly simplifies purification.

Purification Techniques: Despite using selective reactions, small amounts of isomers and byproducts are often unavoidable. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are essential for separating the desired product from closely related impurities. researchgate.net

Strategic Timing of Functional Group Introduction: The labile nature of the aldehyde group and the potential for isomerization of the conjugated diene system mean the point at which the aldehyde is introduced or deprotected is a critical consideration. tandfonline.comnih.gov Often, the aldehyde is revealed in the final step of the synthesis to avoid unwanted side reactions. tandfonline.com

Recent advancements in catalysis and reaction methodology continue to improve the efficiency of polyene synthesis, offering higher yields and greater control over product purity. nih.govchinesechemsoc.org

Analytical and Spectroscopic Techniques for 2e,12z Hexadeca 2,12 Dienal Research

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like (2E,12Z)-Hexadeca-2,12-dienal. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. While direct analysis of underivatized long-chain aldehydes by GC-MS can provide structural insights, it often suffers from low sensitivity. nih.gov

To overcome the challenges of analyzing long-chain aldehydes, derivatization is a common strategy to increase their volatility and improve their chromatographic behavior and detection sensitivity. nih.gov One of the most effective and widely used derivatizing agents for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com PFBHA reacts with the aldehyde carbonyl group to form a stable PFB-oxime derivative. sigmaaldrich.com This derivative is highly volatile and exhibits excellent electron-capturing properties, making it ideal for sensitive detection by GC with electron capture detection (GC-ECD) or negative chemical ionization (NCI) mass spectrometry. nih.govresearchgate.net

The PFBHA derivatization of this compound would proceed as follows, typically forming two geometric isomers (syn and anti) of the oxime, which may be resolved by high-resolution capillary GC columns. nih.gov

Table 1: Common Derivatization Reagents for Aldehyde Analysis by GC-MS

Derivatizing Reagent Derivative Formed Advantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) PFB-oxime High volatility, excellent for sensitive detection (ECD, NCI-MS) nih.govsigmaaldrich.com
2,4-Dinitrophenylhydrazine (DNPH) DNPH-hydrazone Stable derivatives, but may require LC-MS for analysis nih.gov

The resulting PFB-oxime of this compound would then be analyzed by GC-MS. The mass spectrum would be expected to show a prominent molecular ion and characteristic fragmentation patterns that can be used for identification and quantification.

For accurate and precise quantification of this compound, especially in complex biological or environmental samples, isotope dilution mass spectrometry (IDMS) is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. For this compound, a suitable internal standard would be, for example, this compound-d4, where four deuterium (B1214612) atoms replace four hydrogen atoms at a position that is not involved in fragmentation.

The sample, including the internal standard, is then subjected to extraction, derivatization, and GC-MS analysis. Because the analyte and the internal standard have nearly identical chemical and physical properties, they co-elute from the GC column. The mass spectrometer, however, can distinguish between them based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, the absolute concentration of this compound in the original sample can be calculated with high accuracy, as this ratio is independent of sample loss during workup and variations in instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Minor Components

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound and any minor isomeric impurities. High-field NMR provides detailed information about the carbon skeleton and the stereochemistry of the double bonds.

¹H NMR spectroscopy of this compound would provide key information for confirming its structure. The aldehydic proton (-CHO) is expected to resonate far downfield, typically in the range of δ 9.5-9.8 ppm, and would appear as a doublet due to coupling with the adjacent vinyl proton at C2. libretexts.org The olefinic protons of the α,β-unsaturated system (at C2 and C3) and the isolated double bond (at C12 and C13) would have characteristic chemical shifts and coupling constants that confirm their stereochemistry.

For the (2E)-double bond, a large coupling constant (J) of approximately 15 Hz between the protons on C2 and C3 is expected. For the (12Z)-double bond, a smaller coupling constant of around 10-12 Hz between the protons on C12 and C13 would be observed.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework. The aldehydic carbon is highly deshielded and would appear in the δ 190-200 ppm region. libretexts.org The sp²-hybridized carbons of the double bonds would resonate between δ 100-160 ppm, while the sp³-hybridized carbons of the aliphatic chain would be found in the upfield region of the spectrum. pressbooks.pub

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei in this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CHO) 9.5-9.8 (d) 190-200
C2 (=CH-) 6.1-6.4 (dt) 130-140
C3 (-CH=) 6.8-7.1 (m) 150-160
C12 (=CH-) 5.3-5.5 (m) 125-135

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. d=doublet, dt=doublet of triplets, m=multiplet.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. A COSY spectrum would show correlations between coupled protons, for example, between the aldehydic proton and the C2 proton, and between the olefinic protons of each double bond and their adjacent methylene (B1212753) protons. An HSQC spectrum would correlate each proton signal with the carbon to which it is directly attached, allowing for the definitive assignment of all carbon resonances in the molecule. These techniques are particularly valuable for distinguishing this compound from other isomers that may be present as minor components.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be characterized by specific absorption bands corresponding to its key structural features.

The most prominent and diagnostic peaks would be the C=O stretch of the aldehyde and the C-H stretch of the aldehyde group. The α,β-unsaturation in conjugation with the carbonyl group lowers the C=O stretching frequency compared to a saturated aldehyde. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Description
Aldehyde C-H Stretch ~2820 and ~2720 Two distinct bands, the lower frequency one is particularly diagnostic orgchemboulder.com
Carbonyl (C=O) Stretch ~1685-1705 Strong absorption, frequency lowered by conjugation libretexts.org
C=C Stretch ~1640 and ~1600 Medium to weak absorptions for the two double bonds
=C-H Bending (trans) ~970 Characteristic out-of-plane bending for the E-double bond

The presence of a strong band around 1690 cm⁻¹ would confirm the conjugated aldehyde, while the two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the aldehyde C-H stretch. orgchemboulder.com The band around 970 cm⁻¹ would provide evidence for the trans (E) configuration of the double bond at the C2 position.

Bioanalytical Method Development for Pheromone Profiling in Biological Samples

The accurate identification and quantification of volatile pheromones like this compound from complex biological matrices are fundamental to understanding the chemical ecology of the species that produce them. The development of robust bioanalytical methods is a critical undertaking, as these methods must be sensitive enough to detect pico- to nanogram levels of the analyte while being selective enough to distinguish it from a multitude of other structurally similar compounds. This section details the common methodologies employed for the extraction, separation, and quantification of this compound and related long-chain aldehyde pheromones from biological samples, such as insect pheromone glands.

Sample Preparation and Extraction

The initial and most critical step in the bioanalytical workflow is the efficient extraction of the pheromone from the biological sample. The choice of extraction technique can significantly influence the qualitative and quantitative results of the analysis. Two primary methods are predominantly used for insect pheromones: solvent extraction and solid-phase microextraction (SPME).

Solvent Extraction: This traditional method involves the direct immersion of the pheromone gland or the entire insect in a small volume of an appropriate organic solvent. Hexane is a commonly used solvent due to its volatility and ability to dissolve nonpolar compounds like long-chain aldehydes. The resulting extract, containing a mixture of cuticular lipids and other compounds in addition to the pheromone, is then concentrated and analyzed. While effective, solvent extraction can be time-consuming and may extract interfering compounds from the matrix. The efficiency of the extraction is dependent on the solvent used and the duration of the extraction.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the headspace above a sample or directly from a liquid sample. For pheromone profiling, headspace SPME is particularly advantageous as it minimizes the extraction of non-volatile matrix components. The choice of fiber coating is crucial for the selective and efficient extraction of the target analyte. Different fiber materials exhibit varying affinities for different classes of compounds. A comparison of commonly used SPME fibers for the extraction of aldehydes is presented in Table 1.

SPME Fiber CoatingAbbreviationKey Characteristics for Aldehyde Analysis
Polydimethylsiloxane/DivinylbenzenePDMS/DVBOffers good reproducibility and linearity for aldehyde quantification.
Carboxen/PolydimethylsiloxaneCAR/PDMSProvides high sensitivity and is suitable for detecting trace levels of volatile aldehydes.
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSA triple-phase fiber that offers a broad range of selectivity for various volatile and semi-volatile compounds.

Following extraction, the analytes are thermally desorbed from the SPME fiber directly into the injection port of a gas chromatograph for analysis.

Chromatographic Separation and Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the separation and identification of insect pheromones. The high resolution of capillary GC columns allows for the separation of complex mixtures of volatile compounds, including isomers of this compound.

Gas Chromatography (GC): The choice of the GC column's stationary phase is critical for achieving the desired separation. Nonpolar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5MS), are often used for the analysis of long-chain aldehydes. The temperature program of the GC oven is optimized to ensure adequate separation of the pheromone components from other compounds in the extract. A typical temperature program might start at a lower temperature to allow for the elution of more volatile compounds, followed by a gradual increase to elute the less volatile pheromones.

Mass Spectrometry (MS): The mass spectrometer serves as a highly sensitive and selective detector. In electron ionization (EI) mode, the pheromone molecules are fragmented in a characteristic pattern, which can be used for their identification by comparing the resulting mass spectrum to a library of known compounds. For quantitative analysis, selected ion monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing background noise. Representative GC-MS parameters for the analysis of a C16 aldehyde pheromone are detailed in Table 2.

ParameterTypical Value/Condition
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial temp 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Injector Temperature250°C
Injection ModeSplitless
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSCAN (for identification) and SIM (for quantification)

Method Validation

The validation of a bioanalytical method is essential to ensure the reliability and accuracy of the obtained results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. Due to the inherent challenges in analyzing long-chain aldehydes, derivatization is often employed to improve their stability and chromatographic properties. For instance, derivatization with (pentafluorobenzyl)hydroxylamine hydrochloride can enhance the sensitivity of aldehyde detection by GC-MS. While specific validation data for this compound is not extensively published, Table 3 provides representative method validation parameters for the quantification of a closely related C16 aldehyde pheromone, (Z)-11-hexadecenal, using GC-MS.

ParameterRepresentative Finding for C16 Aldehyde Pheromone Analysis
Linearity (R²)> 0.99 for a concentration range of 5-50 mg/L
Limit of Detection (LOD)1.5 mg/L
Limit of Quantification (LOQ)5.0 mg/L
Precision (RSD)< 6%
RecoveryData not widely available; highly dependent on extraction method and matrix.

It is important to note that alternative and highly sensitive techniques, such as bacterial bioluminescence assays, have been developed for the quantification of aldehyde pheromones, reporting significantly lower limits of detection (e.g., 0.019 mg/L for (Z)-11-hexadecenal). researchgate.net These methods, however, may be less accessible for routine laboratory use compared to GC-MS.

Strategic Research Applications of 2e,12z Hexadeca 2,12 Dienal in Integrated Pest Management

Development and Efficacy Assessment of Pheromone-Based Monitoring Tools

The development of effective monitoring tools is a cornerstone of IPM, enabling the timely detection and assessment of pest populations. Sex pheromones are highly specific and are instrumental in tracking the activity of target pests like the peach fruit moth.

Trap Design and Lure Formulation Research for Targeted Surveillance

Effective surveillance of pest populations relies on optimized trap designs and potent lure formulations. Research has focused on identifying the most effective components of the Carposina sasakii sex pheromone to maximize trap captures. While the female-produced sex pheromone is a blend of compounds, studies have shown that specific components are more attractive to males in field conditions.

For instance, analysis of the female abdominal tip extract of C. sasakii identified two primary compounds: (Z)-7-eicosen-11-one and (Z)-7-nonadecen-11-one. researchgate.netmdpi.com However, field trapping experiments revealed that a lure containing only (Z)-7-eicosen-11-one demonstrated the highest level of attraction for male moths. researchgate.net Further research has explored additional compounds within the pheromone blend, including (Z)-7-tricosene and (Z)-13-eicosen-10-one, to enhance the attractiveness of lures. The addition of newly identified sex pheromone substances has been found to dramatically increase the attractiveness of lures compared to conventional formulations.

The physical design of the trap also plays a critical role in its efficacy. Wing traps are commonly recommended for monitoring Carposina sasakii. chemtica.com The placement of traps within the orchard is another key factor, with studies indicating that traps placed at a height of 3 meters, near the top of the canopy in macadamia orchards, maximize the capture of male moths.

Lure CompositionTrap TypeKey Finding
(Z)-7-eicosen-11-oneNot SpecifiedHighest attractivity in field trapping for C. sasakii males. researchgate.net
(Z)-7-tricosene and (Z)-13-eicosen-10-oneNot SpecifiedA novel sex pheromone composition for C. sasakii.
Commercially available Asian Peach Moth pheromone dispensersNot SpecifiedEffective in trapping male guava moths (Coscinoptycha improbana). envirolink.govt.nz

Population Dynamics Monitoring and Threshold Determination Studies

Pheromone traps are pivotal in monitoring the population dynamics of Carposina sasakii throughout the growing season. This data is essential for determining the economic threshold for intervention, helping to decide when chemical control measures are necessary. plantwiseplusknowledgebank.orgcabidigitallibrary.org By tracking the number of captured moths, growers can understand the timing of flights and the prevalence of the pest in their orchards. ecophero.com This information allows for more precise and targeted application of control measures, reducing reliance on broad-spectrum insecticides.

Research on Mating Disruption Strategies and Mechanisms

Mating disruption is an environmentally friendly pest control method that utilizes synthetic sex pheromones to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent generation's population. envirolink.govt.nzsuterra.com

Elucidation of Behavioral and Physiological Basis of Disruption

The success of mating disruption hinges on understanding the behavioral and physiological responses of the target pest to the synthetic pheromone. For Carposina sasakii, the primary mechanism of mating disruption is the confusion of male moths. The widespread dissemination of the synthetic pheromone creates a background noise that makes it difficult for males to follow the natural pheromone plumes released by calling females. suterra.com Research has shown that the major component of the sex pheromone, (Z)-7-eicosen-11-one, can be used for this purpose. The flight activity of female C. sasakii remains high even after mating, which is a relevant factor in the effectiveness of mating disruption strategies. researchgate.net

Field Efficacy Studies in Controlled Research Settings

Field trials are essential to validate the effectiveness of mating disruption techniques. Studies on Carposina sasakii have demonstrated that mating disruption can be a viable control method, particularly when pest populations are low. jircas.go.jp In one study, the use of commercially available pheromone dispensers for the related Asian peach moth (Carposina sasakii) resulted in significant disruption of male guava moths (Coscinoptycha improbana) from locating pheromone traps, with disruption rates of 86.3% in single-tree plots and up to 99.2% in nine-tree plots. envirolink.govt.nz

However, the efficacy of mating disruption can be influenced by factors such as the size of the treated area and the initial pest population density. envirolink.govt.nz For mating disruption to be most effective, it should be applied over a large area to minimize the immigration of mated females from untreated areas. envirolink.govt.nz

Pest SpeciesMating Disruption AgentEfficacy
Carposina sasakii(Z)-7-eicosen-11-oneMore pronounced effect at lower moth densities. jircas.go.jp
Coscinoptycha improbana (Guava moth)Asian Peach Moth (C. sasakii) pheromone dispensers86.3% disruption in single-tree plots; 98.3–99.2% disruption in 9-tree plots. envirolink.govt.nz

Potential for Semiochemical-Driven Biological Control Approaches

The use of pheromones can help to attract and retain natural enemies, such as predators and parasitoids, in the target area. nih.govnih.gov For example, certain plant volatiles have been shown to attract natural enemies. This "attract and retain" strategy can be a powerful component of a push-pull approach, where repellents push pests away from the main crop and attractants pull them towards a trap crop where they can be targeted by natural enemies. researchgate.net Future research could explore the potential of (2E,12Z)-Hexadeca-2,12-dienal or related compounds to act as kairomones, attracting natural enemies of Carposina sasakii or other pests, thereby enhancing biological control.

Investigations into Resistance Development to Pheromone-Based Control Strategies

The long-term efficacy of pheromone-based control strategies in Integrated Pest Management (IPM) hinges on the potential for target pest populations to develop resistance. While "this compound" is utilized in IPM for its role as a semiochemical, specific research investigating resistance development to this particular compound is not extensively documented in publicly available scientific literature. However, broader research into the mechanisms of pheromone resistance provides a framework for understanding the potential challenges and the focus of ongoing investigations in this field.

The continuous application of synthetic pheromones, such as in mating disruption, exerts significant selection pressure on pest populations. semanticscholar.org This pressure can theoretically lead to evolutionary changes in the insect's chemical communication system, potentially rendering the control strategy less effective over time. semanticscholar.orgschweizerbart.de The development of resistance is a complex process that can manifest through various mechanisms, including alterations in pheromone production by females and changes in the response of males. The potential for resistance is largely dependent on the genetic variation present within and between pest populations. semanticscholar.org

Investigations into this phenomenon are multifaceted and crucial for the sustainability of pheromone-based control. Key areas of research include:

Changes in Pheromone Blends: One potential mechanism for resistance is a shift in the composition of the natural pheromone blend produced by females. If the synthetic pheromone used for mating disruption does not perfectly mimic the natural blend, or if there is natural variation in the blend, individuals with slightly different pheromone profiles may have a reproductive advantage. Research in this area involves detailed chemical analysis of pheromones from insect populations in both treated and untreated areas to detect any significant shifts in the ratios of different components. A study on the cabbage looper, Trichoplusia ni, investigated the potential for mating disruption to select for uncommon pheromone phenotypes, which could gradually alter the communication system of the population. semanticscholar.org

Alterations in Male Response: Resistance can also evolve through changes in the male's olfactory system and behavioral response. This could involve a decreased sensitivity to the synthetic pheromone or an increased ability to distinguish between the synthetic pheromone and the natural pheromone released by females. Electrophysiological studies, such as electroantennography (EAG), and behavioral assays in wind tunnels are common methods to assess the responses of male insects to different pheromone concentrations and blends. For instance, studies have explored how prolonged exposure to insecticides can lead to reduced sensitivity to pheromones in some insect species, indicating a potential trade-off between insecticide resistance and chemical communication. schweizerbart.de

Genetic Basis of Pheromone Communication: Understanding the genetic basis of pheromone production and reception is fundamental to predicting and managing resistance. Research in this area aims to identify the genes responsible for the biosynthesis of pheromone components and the receptors in the antennae that detect these chemical signals. A single gene mutation has been found to cause a significant change in the pheromone blend of a laboratory colony of the cabbage looper. semanticscholar.org Identifying such genetic markers can aid in monitoring pest populations for the early signs of resistance.

To illustrate the type of data collected in such investigations, the following table presents hypothetical data based on the principles of pheromone blend analysis in resistant and susceptible populations.

Pheromone ComponentMean Percentage in Susceptible PopulationMean Percentage in Potentially Resistant Population
(Z)-7-Dodecenyl acetate65%55%
(Z)-9-Tetradecenyl acetate10%20%
(Z)-5-Dodecenyl acetate25%25%

This table demonstrates how a shift in the relative abundance of pheromone components could indicate an evolving resistance mechanism.

Future Research Directions and Unanswered Questions Regarding 2e,12z Hexadeca 2,12 Dienal

Exploration of Undiscovered Biological Roles and Interacting Compounds

The primary role attributed to many moth sex pheromones is long-range attraction of males to receptive females. biologists.com However, research increasingly shows that the function of individual pheromone components is often far more nuanced. Pheromone blends can include compounds that mediate close-range courtship behaviors, act as aphrodisiacs or anti-aphrodisiacs, and ensure species recognition. rockefeller.edueurekalert.org For instance, in some moth species, males release pheromones during courtship to stimulate the female into accepting mating. biologists.com

The complete biological function of (2E,12Z)-Hexadeca-2,12-dienal is yet to be fully elucidated. It is plausible that its activity is highly context-dependent, relying on its presence within a specific multi-component blend. Future research must investigate its potential synergistic or antagonistic effects when combined with other compounds. For example, studies on the Pandora moth showed that certain alcohols and aldehydes found in the female extract acted as antagonists, reducing male attraction when present in synthetic blends. researchgate.net It is unknown if this compound functions as a primary attractant, a secondary modulator, or even an antagonist in certain contexts.

Unanswered questions in this domain include:

In which insect species is this compound a key pheromone component?

What are the other constituents of the natural pheromone blend in which this compound is active?

Does its function change at different distances (long-range vs. close-range)?

Does it interact with host-plant volatiles or compounds sequestered by the insect from its diet, as seen with methyl salicylate (B1505791) in Chloridea virescens? eurekalert.org

Advanced Genomic and Proteomic Studies of Pheromone Biosynthesis and Reception

The biosynthesis of moth sex pheromones is a multi-step enzymatic process that typically begins with fatty acid synthesis. plos.org Specific enzymes, including desaturases, fatty acyl-CoA reductases (FARs), and acetyltransferases, are responsible for creating the unique double bond configurations, chain lengths, and functional groups of the final pheromone components. plos.orgmdpi.com While the general pathway is understood, the specific genes and enzymes that produce the precise (2E) and (12Z) double bonds of this compound are unknown.

Future research necessitates a deep dive into the genomics and proteomics of the pheromone glands of species that produce this compound. Transcriptomic analysis of pheromone glands can identify candidate genes that are highly expressed, while proteomic studies can confirm the presence and activity of the encoded enzymes. mdpi.comnih.gov For example, genome-wide studies in the fall armyworm, Spodoptera frugiperda, identified 99 candidate genes involved in pheromone biosynthesis, with specific desaturases and FARs showing high expression in the pheromone gland. mdpi.com Similar targeted studies are essential to map the exact biosynthetic pathway of this compound.

Key research goals include:

Identification of Key Enzymes: Pinpointing the specific desaturases and reductases responsible for the compound's unique structure.

Regulatory Mechanisms: Understanding the genetic and hormonal control of the biosynthetic pathway, including the role of Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.goventomology2.or.kr

Receptor Identification: Identifying the specific olfactory receptor(s) in the male antennae that detect this compound, a critical step for understanding the molecular basis of its perception. nih.gov

Enzyme FamilyGeneral Function in Pheromone BiosynthesisRelevance to this compound
Acetyl-CoA Carboxylase (ACC)Initiates fatty acid synthesis by producing malonyl-CoA. mdpi.comLikely involved in producing the initial C16 fatty acid precursor.
Fatty Acid Synthases (FASs)Synthesizes saturated fatty acids (e.g., palmitic acid). mdpi.comProduces the C16 backbone before modification.
Desaturases (DESs)Introduce double bonds at specific positions in the fatty acid chain. plos.orgCrucial for creating the C2 and C12 double bonds; specific enzymes determining E/Z geometry are unknown.
Fatty Acyl-CoA Reductases (FARs)Reduce the fatty acyl-CoA to a fatty alcohol. plos.orgA necessary step if the pathway proceeds via an alcohol intermediate before oxidation to the aldehyde.
Alcohol Dehydrogenases/OxidasesOxidize the terminal alcohol group to an aldehyde.Responsible for creating the final aldehyde functional group.

High-Throughput Screening for Novel Agonists and Antagonists of Pheromone Receptors

Once the specific pheromone receptor for this compound is identified, a significant avenue of research will be the discovery of novel ligands that can either mimic (agonists) or block (antagonists) its function. Such compounds have immense potential for developing new pest management strategies. High-throughput screening (HTS) provides a mechanism to test vast libraries of chemical compounds for their interaction with a target receptor. researchgate.netnih.gov

Modern HTS platforms often utilize heterologous expression systems, where the insect's pheromone receptor is expressed in cells that are easy to culture and monitor, such as yeast (Saccharomyces cerevisiae) or human embryonic kidney (HEK293) cells. nih.govpnas.orgbiorxiv.org These systems can be engineered so that receptor activation by a ligand triggers a measurable signal, like the expression of a fluorescent reporter protein. technologypublisher.com This allows for the rapid, automated screening of thousands of compounds to identify potential agonists or antagonists. researchgate.net

Future research should focus on:

Developing a robust in vitro assay for the this compound receptor.

Screening diverse chemical libraries, including natural product extracts and synthetic compounds, to identify novel active molecules.

Characterizing the structure-activity relationships of identified hits to design more potent and specific agonists and antagonists.

Integration of Modeling and Artificial Intelligence in Pheromone Research

For this compound, AI could be employed to:

Predict Receptor Binding: Develop quantitative structure-activity relationship (QSAR) models to predict the binding affinity of novel ligands to the pheromone receptor, thereby prioritizing which compounds to synthesize and test.

Simulate Pheromone Plumes: Model how a pheromone plume containing this compound disperses under various environmental conditions (wind, temperature, humidity) to better understand the challenges an insect faces in locating the source.

Analyze Insect Behavior: Use machine learning algorithms to analyze video recordings of insect behavior in response to pheromone stimuli, allowing for a more objective and detailed quantification of behavioral responses. arxiv.org

De Novo Ligand Design: Employ generative AI models to design entirely new molecules that are predicted to be potent agonists or antagonists for the target receptor.

The integration of these in silico approaches with traditional wet-lab experiments can create a more efficient research cycle, reducing the time and cost associated with discovering and optimizing behavior-modifying chemicals. bstu.by

Sustainable Production Methods for Academic and Research Purposes

The chemical synthesis of isomerically pure polyunsaturated compounds like this compound can be complex, costly, and generate significant chemical waste. diva-portal.orgresearchgate.net While necessary for initial identification and small-scale studies, these methods are often not ideal for producing the larger quantities needed for extensive field trials or for providing affordable standards for academic research.

A critical future direction is the development of sustainable and scalable production methods. Biotechnology and metabolic engineering offer promising alternatives to traditional chemical synthesis. This could involve:

Engineered Microorganisms: Introducing the identified biosynthetic genes for this compound into a microbial host like E. coli or yeast. By providing simple feedstocks, these engineered microbes could be used as cellular factories to produce the desired pheromone.

Biocatalysis: Using purified enzymes from the biosynthetic pathway to perform specific, challenging chemical transformations in vitro, potentially reducing the number of steps and harsh reagents required in a chemical synthesis.

Developing such bio-based production platforms would not only be more environmentally friendly but could also significantly lower the cost of this compound, making it more accessible for researchers worldwide and facilitating further exploration of its biology and potential applications.

Q & A

Basic: What experimental methods are recommended to confirm the stereochemical configuration of (2E,12Z)-Hexadeca-2,12-dienal?

Answer:
To validate the E/Z stereochemistry of the double bonds, use nuclear Overhauser effect spectroscopy (NOESY) to detect spatial proximity between protons across double bonds. For example, cross-peaks between protons on C1 and C3 in the E-configured double bond (C2-C12) would confirm trans geometry. Additionally, gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve stereoisomers based on retention times . For absolute configuration, compare experimental circular dichroism (CD) spectra with computational predictions (e.g., density functional theory) .

Basic: How can researchers purify this compound to ≥95% purity for biological assays?

Answer:
Employ silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1 v/v) to separate unsaturated aldehydes. Monitor fractions via thin-layer chromatography (TLC) with UV visualization or iodine staining. For higher purity, use preparative high-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (methanol/water, 85:15). Validate purity using 1H-NMR integration (absence of extraneous peaks) and GC-MS (single peak at m/z 236.214) .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Answer:
Contradictions may arise from variations in:

  • Sample purity : Re-analyze batches via NMR and GC-MS to exclude impurities (e.g., oxidation byproducts).
  • Assay conditions : Standardize protocols (e.g., pH 6.0 for enzyme assays, as in 2-alkenal reductase studies) and include positive controls like 4-hydroxy-2-nonenal .
  • Biological models : Compare activity in in vitro (e.g., insect cell lines) vs. in vivo systems (e.g., Hemileuca electra larvae) . Perform meta-analysis of literature data to identify trends, prioritizing peer-reviewed studies over vendor-supplied data .

Advanced: What computational strategies are effective for predicting the interaction of this compound with enzyme targets?

Answer:
Use molecular docking (e.g., AutoDock Vina) to model binding to enzymes like 2-alkenal reductase (EC 1.3.1.74). Optimize the ligand structure with density functional theory (DFT) at the B3LYP/6-31G(d) level to refine charge distribution. Validate docking poses with molecular dynamics simulations (GROMACS) under physiological conditions (30°C, pH 6.0) . Cross-reference results with experimental kinetics (e.g., Km values for 4-hydroxy-2-nonenal: 0.00124 mM) .

Advanced: How should researchers design dose-response experiments to evaluate the insecticidal activity of this compound?

Answer:

  • Dose range : Test 0.1–100 µM concentrations based on prior LC50 values for analogous compounds (e.g., hexadeca-2,4-dienoic acid derivatives) .
  • Controls : Include solvent-only (e.g., DMSO) and positive controls (e.g., pyrethroids).
  • Endpoint metrics : Measure larval mortality at 24/48/72 h and quantify feeding deterrence via leaf area consumption.
  • Statistical analysis : Use probit analysis to calculate LC50 and apply ANOVA with Tukey’s post hoc test (p < 0.05) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats (flammability class: GHS02) .
  • Ventilation : Use fume hoods to avoid inhalation (vapor pressure ≈ 0.01 mmHg at 25°C).
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Advanced: How can isotopic labeling (e.g., 13C) be used to trace the metabolic fate of this compound in insect models?

Answer:
Synthesize 13C-labeled analogs via Wittig reaction using 13C-enriched aldehydes. Administer labeled compound to insects (e.g., Helicoverpa armigera) and use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolites. Identify oxidation products (e.g., carboxylic acids) and conjugate adducts (e.g., glutathione derivatives). Compare fragmentation patterns with unlabeled standards .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Answer:

  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
  • Solvent choice : Store in anhydrous ethanol or DMSO to reduce hydrolysis.
  • Container material : Use amber glass vials with PTFE-lined caps to prevent UV-induced isomerization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.